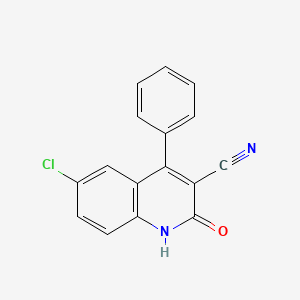
6-Chloro-2-oxo-4-phenyl-1,2-dihydro-quinoline-3-carbonitrile
Cat. No. B8302690
M. Wt: 280.71 g/mol
InChI Key: BPZKTDPSQHYNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09199938B2
Procedure details


A mixture of (2-amino-5-chlorophenyl)(phenyl)methanone (1 g, 4.32 mmol, Eq: 1.00), ethyl 2-cyanoacetate (2.44 g, 2.3 ml, 21.6 mmol, Eq: 5) and cerium (III) chloride heptahydrate (322 mg, 863 μmol, Eq: 0.2) was heated to 200° C. for 30 min in a microwave. Then water was added and the mixture was acidified to pH 2-3 with 0.1N HCl. The mixture was then extracted with ethyl acetate (3×) and the combined extracts were washed with water and brine, dried with Na2SO4, filtered and evaporated. The remaining residue was triturated with a mixture of DCM (5 ml) and heptane (2 ml) for 2 h. Filtration yielded the title compound (389 mg, light yellow solid). MS (ESI): 281.1 (M+H)+.


Name
cerium (III) chloride heptahydrate
Quantity
322 mg
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=O.[C:17]([CH2:19][C:20](OCC)=[O:21])#[N:18].O.O.O.O.O.O.O.[Cl-].[Ce+3].[Cl-].[Cl-].Cl>O>[Cl:8][C:5]1[CH:4]=[C:3]2[C:2](=[CH:7][CH:6]=1)[NH:1][C:20](=[O:21])[C:19]([C:17]#[N:18])=[C:9]2[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3.4.5.6.7.8.9.10.11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=C1)Cl)C(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
2.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)OCC
|
|
Name
|
cerium (III) chloride heptahydrate
|
|
Quantity
|
322 mg
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.O.[Cl-].[Ce+3].[Cl-].[Cl-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
200 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was then extracted with ethyl acetate (3×)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined extracts were washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The remaining residue was triturated with a mixture of DCM (5 ml) and heptane (2 ml) for 2 h
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C2C(=C(C(NC2=CC1)=O)C#N)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 389 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 32.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
